A Technical Guide to Sitagliptin-d4 Phosphate: Structure, Properties, and Bioanalytical Applications
A Technical Guide to Sitagliptin-d4 Phosphate: Structure, Properties, and Bioanalytical Applications
Introduction: The Nexus of Diabetes Therapy and Bioanalytical Precision
Sitagliptin, marketed as Januvia, represents a significant advancement in the management of type 2 diabetes mellitus. As the first-in-class Dipeptidyl Peptidase-4 (DPP-4) inhibitor, its mechanism offers a nuanced approach to glycemic control.[1][2] This guide delves into the technical aspects of its deuterated analogue, Sitagliptin-d4 Phosphate, a critical tool for researchers and drug development professionals. Understanding this stable isotope-labeled standard is fundamental to the accurate pharmacokinetic and metabolic characterization of Sitagliptin.
Mechanism of Action of Sitagliptin
Sitagliptin functions by selectively inhibiting the DPP-4 enzyme.[2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] These hormones are released by the intestine following a meal and play a crucial role in glucose homeostasis. By preventing the breakdown of GLP-1 and GIP, Sitagliptin prolongs their activity, leading to several beneficial downstream effects:
-
Glucose-Dependent Insulin Secretion: Increased levels of active incretins stimulate the pancreatic beta cells to release insulin in response to elevated blood glucose.[3][5]
-
Suppression of Glucagon Release: GLP-1 activity also suppresses the secretion of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[2][4]
This glucose-dependent mechanism is a key advantage, as it enhances the body's natural ability to manage blood sugar levels while minimizing the risk of hypoglycemia often associated with other antidiabetic agents.[2][3]
The Indispensable Role of Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds, such as Sitagliptin-d4, are the gold standard for use as internal standards (IS).[6][7][8]
The rationale for using a deuterated IS is rooted in its physicochemical properties. Sitagliptin-d4 is chemically identical to the parent drug, Sitagliptin, in terms of its structure and reactivity. This ensures that it behaves identically during every step of the analytical process, including extraction, chromatography, and ionization. However, the incorporation of four deuterium atoms gives it a mass difference of +4 Daltons. This mass shift allows the mass spectrometer to differentiate between the analyte (the drug being measured) and the internal standard, while ensuring they co-elute chromatographically. This co-elution is critical because any sample-to-sample variability in extraction efficiency or matrix-induced ion suppression/enhancement affects both the analyte and the IS proportionally. By measuring the peak area ratio of the analyte to the known concentration of the IS, one can correct for these variations and achieve highly accurate and reproducible quantification.[9][10]
Physicochemical Properties of Sitagliptin-d4 Phosphate
A thorough understanding of the physicochemical properties of a reference standard is the foundation of any robust analytical method.
Chemical Structure
Sitagliptin-d4 Phosphate is the deuterium-labeled form of Sitagliptin Phosphate. The four deuterium atoms are strategically placed on the tetrahydro-pyrazine portion of the molecule, positions that are not susceptible to back-exchange with hydrogen under typical biological or analytical conditions.
Caption: Simplified 2D representation of Sitagliptin-d4 Phosphate.
Summary of Properties
The key identifying and physical properties of Sitagliptin-d4 Phosphate are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Name | 7-[(3R)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 Phosphate | [11] |
| Synonyms | MK-0431-d4 Phosphate, Januvia-d4 | [11][12] |
| CAS Number | 1432063-88-1 | [11][12][13] |
| Molecular Formula | C₁₆H₁₄D₄F₆N₅O₅P | [11][13][14] |
| Molecular Weight | 509.33 g/mol | [11][13][14] |
| Appearance | White to Off-White Solid | [11][12] |
| Solubility | Soluble in Methanol and Water | [11] |
| Storage Temperature | -20°C | [11] |
Synthesis and Characterization
Synthetic Strategy Overview
The synthesis of Sitagliptin is a well-documented process in medicinal chemistry, often highlighted for its use of modern, efficient catalytic methods.[15] Key strategies involve the asymmetric hydrogenation of a prochiral enamine precursor, which establishes the critical (R)-stereocenter of the β-amino acid moiety.[16][17]
The synthesis of the deuterated analogue, Sitagliptin-d4, follows a similar pathway. The deuterium atoms are incorporated during the synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine heterocyclic core. This is achieved by using deuterated reagents in the reduction steps that form the saturated piperazine ring, ensuring stable incorporation of the deuterium labels. This labeled core is then coupled with the chiral side-chain to yield the final Sitagliptin-d4 molecule, which is subsequently converted to its phosphate salt.[18][19]
Quality Control and Characterization
The validation of Sitagliptin-d4 Phosphate as a reference standard is a rigorous process.
-
Mass Spectrometry (MS): Confirms the correct molecular weight, verifying the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation and determines the exact location and isotopic purity of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by separating the main compound from any potential impurities.
-
Certificate of Analysis (CoA): A comprehensive document that accompanies the standard, providing lot-specific data on identity, purity, and concentration, ensuring its suitability for regulated bioanalysis.
Application in Quantitative Bioanalysis
The primary application of Sitagliptin-d4 Phosphate is as an internal standard for the quantification of Sitagliptin in biological matrices, most commonly plasma, for pharmacokinetic studies.[9][20]
Bioanalytical Workflow
A typical bioanalytical workflow using Sitagliptin-d4 Phosphate is a multi-step process designed for high-throughput and robust analysis. The process ensures that the analyte is cleanly extracted from the complex biological matrix and accurately measured.
Caption: Standard workflow for quantifying Sitagliptin in plasma.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example based on published, validated methods for the quantification of Sitagliptin in human plasma.[9][20]
4.2.1 Materials and Reagents
-
Sitagliptin reference standard
-
Sitagliptin-d4 Phosphate (Internal Standard)
-
Control Human Plasma (K₂EDTA)
-
HPLC-grade Acetonitrile and Methanol
-
HPLC-grade Methyl tert-butyl ether (MTBE)
-
Ammonium Acetate (reagent grade)
-
Formic Acid (reagent grade)
4.2.2 Sample Preparation (Liquid-Liquid Extraction)
This method is chosen for its operational simplicity and ability to provide clean extracts with good recovery.[9]
-
Thaw plasma samples and working solutions of Sitagliptin and Sitagliptin-d4 IS on ice.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma.
-
Add 10 µL of the Sitagliptin-d4 IS working solution (e.g., at 100 ng/mL) to every tube (except blanks) and vortex briefly.
-
Add 600 µL of MTBE to each tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~550 µL) to a new, clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to dissolve the residue, then transfer to an autosampler vial for analysis.
4.2.3 LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC System | Standard UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Kinetex® C18, 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.04% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (e.g., 50% A / 50% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition 1 | Sitagliptin: Q1: 408.2 m/z → Q3: 193.0 m/z |
| MRM Transition 2 | Sitagliptin-d4 (IS): Q1: 412.2 m/z → Q3: 239.1 m/z |
4.2.4 Method Validation
For use in regulated studies, this method must be fully validated according to health authority guidelines (e.g., FDA, EMA). This involves assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a calibration curve over the expected concentration range (e.g., 5-1000 ng/mL).[20]
-
Accuracy and Precision: Determining intra- and inter-day variability at multiple concentration levels.
-
Recovery and Matrix Effect: Quantifying the efficiency of the extraction and the influence of the plasma matrix on ionization.
-
Stability: Assessing analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
-
Incurred Sample Reanalysis (ISR): Re-analyzing a subset of study samples to confirm the reproducibility of the method.[9]
Conclusion
Sitagliptin-d4 Phosphate is more than just a deuterated molecule; it is a precision tool that underpins the reliable clinical and non-clinical development of Sitagliptin. By serving as an ideal internal standard, it enables researchers to conduct accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its use ensures that the data generated is robust and defensible, ultimately contributing to the safe and effective use of Sitagliptin in treating patients with type 2 diabetes. This guide provides the core technical knowledge required for its effective implementation in a modern bioanalytical laboratory.
References
-
Drugs.com. (2025, February 6). Sitagliptin: Package Insert / Prescribing Information / MOA. [Link]
-
JK Science. Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. [Link]
-
Wikipedia. Sitagliptin. [Link]
-
Pharmaffiliates. CAS No : 1432063-88-1 | Chemical Name : Sitagliptin-d4 Phosphate. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?. [Link]
-
Gallwitz, B. (2007). Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Vascular health and risk management, 3(2), 203–210. [Link]
-
MDPI. (2025, June 16). Validated Analytical Approaches for Sitagliptin Monohydrate and Metformin: A Critical Review. [Link]
-
De, B., & P, S. (2016). A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug. Biomedical chromatography : BMC, 30(5), 749–771. [Link]
-
ARTIS STANDARDS. Sitagliptin D4 Phosphate. [Link]
-
Journal of Drug Delivery and Therapeutics. (2024, May 15). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. [Link]
-
Asian Journal of Pharmacy and Technology. (2025, September 24). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). [Link]
-
MDPI. (2025, July 16). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. [Link]
-
National Center for Biotechnology Information. Sitagliptin-d4 (phosphate) (CID 76973667). PubChem. [Link]
-
Wei, L., Liu, Y., Li, C., & Zhang, G. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(9), 5221–5226. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Kim, T. H., Kim, H., & Kim, J. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Pharmaceuticals, 16(7), 1014. [Link]
-
Veeprho. Sitagliptin D4 | CAS 1426173-93-4. [Link]
-
Royal Society of Chemistry. (2021, January 25). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
-
MDPI. (2018, June 13). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Link]
- Google Patents.
Sources
- 1. jkscience.org [jkscience.org]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. usbio.net [usbio.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. scbt.com [scbt.com]
- 15. (PDF) Synthesis of Sitagliptin [academia.edu]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
